2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
CAS No.: 1435804-70-8
Cat. No.: VC2719167
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1435804-70-8 |
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Molecular Formula | C8H10ClN3O2 |
Molecular Weight | 215.64 g/mol |
IUPAC Name | 2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9N3O2.ClH/c9-4-3-7-10-8(11-13-7)6-2-1-5-12-6;/h1-2,5H,3-4,9H2;1H |
Standard InChI Key | LAQFJGOVMNRILP-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=NOC(=N2)CCN.Cl |
Canonical SMILES | C1=COC(=C1)C2=NOC(=N2)CCN.Cl |
Introduction
Chemical Identification and Basic Properties
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic compound with distinctive chemical and structural characteristics. The basic identification parameters of this compound provide essential information for researchers and pharmaceutical chemists working with this molecule.
Chemical Identity and Structure
The compound features several key structural components that contribute to its chemical behavior and potential biological activities. Table 1 presents the fundamental chemical identity information for this compound.
Parameter | Value |
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Chemical Name | 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride |
CAS Number | 1435804-70-8 |
Molecular Formula | C8H10ClN3O2 |
Molecular Weight | 215.64 g/mol |
MDL Number | MFCD23136081 |
SMILES Notation | Cl.NCCC1=NC(C2=CC=CO2)=NO1 |
Typical Commercial Purity | 95% |
The structural features of this compound include a furan-2-yl group connected to a 1,2,4-oxadiazole ring at the 3-position, with an ethanamine chain attached to the 5-position of the oxadiazole ring. The amine group exists as a hydrochloride salt, which significantly affects its physical properties and solubility characteristics .
Physical and Chemical Properties
Based on its structure and comparisons with similar compounds, 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is expected to possess the following properties:
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Physical State: Typically presents as a crystalline solid at room temperature
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Solubility: The hydrochloride salt form enhances water solubility compared to the free base form
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Stability: The furan ring may be susceptible to oxidation under certain conditions
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Acid-Base Properties: Contains a basic amine group (as the hydrochloride salt) that can participate in acid-base reactions
The presence of both the furan and 1,2,4-oxadiazole rings creates a molecule with multiple potential interaction sites, including hydrogen bond acceptors (oxygen and nitrogen atoms) and the protonated amine group that can serve as a hydrogen bond donor.
Synthetic Approach | Starting Materials | Key Intermediates | Advantages | Limitations |
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Amidoxime Route | Furan-2-carbonitrile, Hydroxylamine | Furan-2-amidoxime | Well-established method, Good yields | Multiple steps required |
Cycloaddition Approach | Furan-2-nitrile oxide, Nitriles | Isoxazoline intermediates | Direct formation of oxadiazole ring | Nitrile oxide stability issues |
One-pot Synthesis | Furan-2-aldehyde, Hydroxylamine | In-situ generated intermediates | Shorter synthesis time, Fewer purification steps | Potential side reactions |
The selection of a specific synthetic route would depend on reagent availability, required scale, and optimization of reaction conditions for the target compound .
Biological Activity and Applications
The structural features of 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride suggest potential biological activities based on related compounds containing similar structural motifs.
Structure-Activity Relationships
Understanding the structure-activity relationships is crucial for predicting the biological behavior of 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride:
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Furan Ring Contribution: The furan ring is electron-rich and can participate in π-π interactions with aromatic amino acid residues in biological targets. Research has shown that "substituents at the C-2 position afforded derivatives which are greatly distributed in nature," highlighting the importance of this structural feature .
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Oxadiazole Ring Effects: The 1,2,4-oxadiazole ring provides structural rigidity and contains multiple nitrogen and oxygen atoms that can serve as hydrogen bond acceptors, potentially enhancing binding to biological targets.
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Amine Functionality: The ethanamine group can form hydrogen bonds and ionic interactions, likely influencing the compound's solubility profile and interaction with biological systems.
Table 3. Comparative Analysis of Biological Activities in Related Heterocyclic Compounds
Research Context and Significance
Current Research Landscape
The research landscape involving heterocyclic compounds like 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride reflects several important trends:
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Medicinal Chemistry Applications: There is significant interest in developing novel heterocyclic compounds for pharmaceutical applications. Research indicates that "furan containing compounds gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior" .
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Anticancer Drug Development: The evaluation of similar compounds for anticancer activity represents a major focus in current research, with heterocyclic compounds showing promising results against various cancer cell lines .
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Synthetic Methodology Advancements: Ongoing research is focused on developing efficient synthetic methods for heterocyclic compounds, including various oxadiazole derivatives, as evidenced by the multiple approaches documented in the literature .
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Natural Product Analogs: Some furan-containing compounds are designed as analogs of naturally occurring bioactive molecules. For example, ailanthoidol, a neolignan derivative with a furan structure, has demonstrated "antiviral, antioxidant, and antifungal activities" .
Future Research Directions
Based on the current understanding of 2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride and related compounds, several promising research directions can be identified:
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Comprehensive Biological Evaluation: Given the range of potential biological activities associated with structurally similar compounds, a systematic screening against various biological targets would be valuable.
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Structural Modification Studies: Systematic modifications of the basic structure could lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. Possible modifications include:
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Substitutions on the furan ring
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Variations in the length or branching of the ethylamine chain
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Introduction of additional functional groups
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Mechanistic Investigations: Studies to elucidate the molecular mechanisms underlying any observed biological activities would provide valuable insights for drug development.
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Combination Therapy Potential: Exploration of synergistic effects with established therapeutic agents, particularly in cancer treatment, could reveal additional applications.
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